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Compound of Interest

Compound Name: Zafirlukast-d7

Cat. No.: B1141256 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Zafirlukast is a potent and selective oral leukotriene receptor antagonist used in the chronic

treatment of asthma.[1][2][3] It functions by blocking the action of cysteinyl leukotrienes (LTD4

and LTE4) on the CysLT1 receptor, thereby reducing airway constriction, mucus production,

and inflammation.[2][4]

Zafirlukast-d7 is a deuterated analog of Zafirlukast. Stable isotope-labeled compounds like

Zafirlukast-d7 are invaluable tools in pharmaceutical research. They serve as ideal internal

standards for quantitative bioanalytical assays using mass spectrometry (MS) and liquid

chromatography (LC).[5] The incorporation of deuterium atoms results in a compound that is

chemically identical to the parent drug but has a higher mass. This mass difference allows for

clear differentiation in MS-based assays, improving the accuracy and precision of

pharmacokinetic, therapeutic drug monitoring, and metabolic studies.[5] The deuterium labeling

is typically on the 2-methylphenyl (o-tolyl) group.[6]

Synthesis of Zafirlukast-d7
The synthesis of Zafirlukast-d7 follows the established routes for Zafirlukast, with the key

difference being the introduction of a deuterated starting material. The most direct approach

involves the use of deuterated o-toluenesulfonamide (o-toluenesulfonamide-d7) in the final
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coupling step with the carboxylic acid intermediate, 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-

methyl-1H-indol-3-yl]methyl]-3-methoxybenzoic acid.

A general synthetic scheme is outlined below. The process begins with commercially available

materials and proceeds through several intermediate steps to construct the indole core and the

substituted benzoic acid moiety before the final amide bond formation.

Indole Moiety Synthesis

Benzoic Acid Moiety Synthesis

Final Coupling

5-Nitroindole N-Methyl-5-nitroindole
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Caption: Synthetic workflow for Zafirlukast-d7.

Experimental Protocols
Protocol 1: Final Amide Coupling for Zafirlukast-d7
Synthesis
This protocol is an adaptation of known methods for Zafirlukast synthesis.[7][8]
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Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve 4-[[5-[[(Cyclopentyloxy)carbonyl]amino]-1-methyl-1H-indol-3-yl]methyl]-3-

methoxybenzoic acid (1.0 eq.) in a mixture of anhydrous dichloromethane and acetonitrile.

Addition of Reagents: To the stirred solution, add o-toluenesulfonamide-d7 (1.05 eq.),

dicyclohexylcarbodiimide (DCC, 1.2 eq.), and a catalytic amount of 4-

(dimethylamino)pyridine (DMAP, 0.1 eq.).

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC) or HPLC.

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea

byproduct. Wash the filtrate with 1N HCl, followed by saturated sodium bicarbonate solution,

and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude product by column chromatography on

silica gel to yield Zafirlukast-d7.

Protocol 2: Characterization by HPLC-MS
Sample Preparation: Prepare a stock solution of the synthesized Zafirlukast-d7 in a suitable

solvent such as acetonitrile or methanol (e.g., 1 mg/mL). Prepare working solutions by

diluting the stock solution to an appropriate concentration for analysis (e.g., 1 µg/mL).

Chromatographic Conditions:

Column: Use a reverse-phase C18 column (e.g., Thermo Scientific Accucore RP-MS).[9]

Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile

with 0.1% formic acid.

Flow Rate: 0.3 - 0.5 mL/min.

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

Analysis Mode: Full scan to confirm the molecular ion, and Selected Ion Monitoring (SIM)

or Multiple Reaction Monitoring (MRM) for quantification, targeting the specific m/z for

Zafirlukast-d7.

Data Analysis: Analyze the chromatogram for peak purity and retention time. Analyze the

mass spectrum to confirm the presence of the correct molecular ion peak corresponding to

Zafirlukast-d7.

Characterization of Zafirlukast-d7
The identity, purity, and structural integrity of the synthesized Zafirlukast-d7 are confirmed

through a combination of analytical techniques.

Analytical Techniques

Confirmation
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HPLC Mass Spectrometry (MS) NMR Spectroscopy
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Purity & Retention Time Molecular Weight &
Deuterium Incorporation

Chemical Structure &
Position of Deuterons
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Caption: Analytical workflow for Zafirlukast-d7 characterization.

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the

purity of the synthesized compound. A single, sharp peak in the chromatogram indicates a
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high degree of purity. The method can also separate Zafirlukast-d7 from any remaining non-

deuterated Zafirlukast or other process-related impurities.[1][10]

Mass Spectrometry (MS): MS is critical for confirming the successful synthesis of the

deuterated analog. It verifies the molecular weight of the compound, confirming the

incorporation of the seven deuterium atoms. The molecular weight of Zafirlukast-d7 is

approximately 7 amu greater than that of unlabeled Zafirlukast.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are

used to confirm the overall chemical structure. In the ¹H NMR spectrum of Zafirlukast-d7,

the signals corresponding to the protons on the o-tolyl ring (both the aromatic protons and

the methyl protons) would be absent or significantly diminished, providing definitive evidence

of the location of the deuterium labels.

Data Presentation
Table 1: Physicochemical Properties of Zafirlukast-d7

Property Value Reference(s)

CAS Number 1217174-18-9 [5][6][11][12]

Molecular Formula C₃₁H₂₆D₇N₃O₆S [6][13]

Molecular Weight ~582.72 g/mol [6]

Appearance
Fine white to pale yellow

amorphous powder
[14]

Primary Use
Internal standard for analytical

research
[5]

Table 2: Comparison of Mass Spectrometry Data
Analyte Molecular Formula

Exact Mass
(Monoisotopic)

Expected [M+H]⁺
(m/z)

Zafirlukast C₃₁H₃₃N₃O₆S 575.2145 ~576.22

Zafirlukast-d7 C₃₁H₂₆D₇N₃O₆S 582.2584 ~583.26
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Table 3: Expected ¹H NMR Spectral Differences
Protons

Zafirlukast (Expected δ,
ppm)

Zafirlukast-d7 (Expected
Observation)

o-Tolyl-CH₃ ~2.1 ppm (singlet, 3H)
Signal absent or significantly

reduced

o-Tolyl-Ar-H ~7.2 - 8.1 ppm (multiplets, 4H)
Signals absent or significantly

reduced

Other Protons
Indole, Benzoic, Cyclopentyl

protons

Signals present with similar

chemical shifts and coupling

patterns

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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